molecular formula C18H16Cl2N4Zn B12644196 Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- CAS No. 72264-81-4

Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)-

Cat. No.: B12644196
CAS No.: 72264-81-4
M. Wt: 424.6 g/mol
InChI Key: VJHTWVUOZAMJNM-UHFFFAOYSA-L
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Description

Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is a coordination compound with the chemical formula C18H16Cl2N4Zn It is known for its unique structure where zinc is coordinated with two chloride ions and two 2-phenyl-1H-imidazole ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- typically involves the reaction of zinc chloride with 2-phenyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the zinc center. The general reaction can be represented as follows:

ZnCl2+2C9H8N2Zn(C9H8N2)2Cl2\text{ZnCl}_2 + 2 \text{C}_9\text{H}_8\text{N}_2 \rightarrow \text{Zn}(\text{C}_9\text{H}_8\text{N}_2)_2\text{Cl}_2 ZnCl2​+2C9​H8​N2​→Zn(C9​H8​N2​)2​Cl2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Solvent recovery and recycling are also considered to make the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted with other anions or ligands.

    Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, although it is less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts, thiocyanates, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include new coordination compounds where the chloride ligands are replaced by other anions.

    Oxidation-Reduction Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the zinc complex.

Scientific Research Applications

Chemistry

In chemistry, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions like polymerization and cross-coupling.

Biology

In biological research, this compound is studied for its potential antimicrobial properties. The zinc center and the imidazole ligands can interact with biological molecules, potentially inhibiting the growth of bacteria and fungi.

Medicine

In medicine, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is explored for its potential therapeutic applications. Its ability to coordinate with biological molecules makes it a candidate for drug development, particularly in targeting metal-binding sites in enzymes.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its coordination properties are exploited in the synthesis of metal-organic frameworks (MOFs) and other functional materials.

Mechanism of Action

The mechanism of action of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- involves its ability to coordinate with various ligands and substrates. The zinc center can interact with electron-rich sites, facilitating catalytic reactions. In biological systems, the compound can bind to metal-binding sites in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Zinc, dichlorobis(1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 1H-imidazole ligands instead of 2-phenyl-1H-imidazole.

    Zinc, dichlorobis(2-methyl-1H-imidazole-kappaN3)-, (T-4)-: Similar structure but with 2-methyl-1H-imidazole ligands.

Uniqueness

Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is unique due to the presence of the phenyl group on the imidazole ligand. This phenyl group can influence the compound’s electronic properties and reactivity, making it distinct from other zinc-imidazole complexes.

Properties

CAS No.

72264-81-4

Molecular Formula

C18H16Cl2N4Zn

Molecular Weight

424.6 g/mol

IUPAC Name

dichlorozinc;2-phenyl-1H-imidazole

InChI

InChI=1S/2C9H8N2.2ClH.Zn/c2*1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h2*1-7H,(H,10,11);2*1H;/q;;;;+2/p-2

InChI Key

VJHTWVUOZAMJNM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2.C1=CC=C(C=C1)C2=NC=CN2.Cl[Zn]Cl

Origin of Product

United States

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